1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

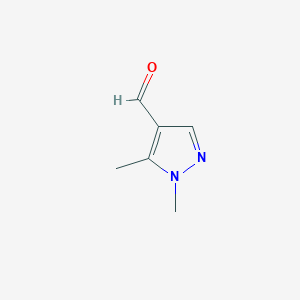

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-6(4-9)3-7-8(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNRGSSHBKKIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948590 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25711-30-2 | |

| Record name | 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 25711-30-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic compound belonging to the pyrazole family.[1] Its unique structure, featuring a five-membered ring with two adjacent nitrogen atoms, methyl groups at positions 1 and 5, and a carbaldehyde group at position 4, makes it a valuable intermediate in organic synthesis.[1][2] This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the established biological activities of the pyrazole scaffold, which include anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O | [1][3] |

| Molecular Weight | 124.14 g/mol | [1][3] |

| CAS Number | 25711-30-2 | [1][3] |

| Melting Point | 60 °C | [1] |

| Boiling Point | 110-112 °C (at 760 Torr) | [1] |

| Density | 1.11 ± 0.1 g/cm³ (at 20°C, 760 Torr) | [1] |

| Flash Point | 92.3 ± 21.8 °C | [1] |

| pKa | 0.75 ± 0.10 (Predicted) | [1] |

| LogP (Octanol/Water Partition Coefficient) | 0.541 (Crippen Method) | [3] |

| Water Solubility (log10ws) | -3.24 (Crippen Method) | [3] |

Synthesis

The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes, including the 1,5-dimethyl derivative, is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

General Experimental Protocol for Vilsmeier-Haack Reaction

The following is a representative protocol for the synthesis of a pyrazole-4-carbaldehyde derivative based on procedures described for analogous compounds.

Materials:

-

Substituted pyrazole (starting material)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) solution

-

Methanol or other suitable solvent for recrystallization

Procedure:

-

In a flask equipped with a stirrer and under a dry atmosphere, the Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to N,N-dimethylformamide at 0 °C.

-

The substituted pyrazole is then added to the Vilsmeier reagent.

-

The reaction mixture is stirred at an elevated temperature (e.g., 60-65 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice with constant stirring.

-

The resulting solution is neutralized with a sodium bicarbonate solution until a precipitate is formed.

-

The solid product is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield the pure pyrazole-4-carbaldehyde.

Synthesis Workflow and Reaction Mechanism

The workflow for the synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction can be visualized as follows:

Caption: Workflow for the synthesis via the Vilsmeier-Haack reaction.

The mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich pyrazole ring.

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Biological Activity and Potential Applications

While specific biological data for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is limited in the public domain, the broader class of pyrazole derivatives is well-documented for a range of pharmacological activities. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Antimicrobial Activity

Pyrazole derivatives are known to exhibit significant antimicrobial activity against a variety of bacterial and fungal strains. The aldehyde functionality at the 4-position of the pyrazole ring provides a reactive site for the synthesis of various derivatives, such as Schiff bases and hydrazones, which have been shown to possess potent antimicrobial properties. The biological activity of these derivatives is often attributed to their ability to interfere with microbial metabolic pathways or cell wall synthesis.

Anti-inflammatory Activity

Many pyrazole-containing compounds have demonstrated potent anti-inflammatory effects. Some commercially available non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core. The anti-inflammatory mechanism of these compounds often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

The potential anti-inflammatory signaling pathway that derivatives of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde might modulate is depicted below.

Caption: Inhibition of the COX pathway by pyrazole derivatives.

Safety and Handling

Based on available information, 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde should be handled in accordance with good laboratory practices. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Ensure adequate ventilation in the handling area. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic compound with a well-defined set of physicochemical properties. Its synthesis is readily achievable through established methods like the Vilsmeier-Haack reaction. While direct biological data for this specific molecule is not extensively available, its structural similarity to other biologically active pyrazoles suggests significant potential as a scaffold in the development of new therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory drug discovery. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

A Comprehensive Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aromatic compound significant in synthetic chemistry. It serves as a crucial intermediate and building block for the development of novel compounds, particularly in the pharmaceutical and agrochemical industries[1]. This guide covers its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis.

Molecular Structure and IUPAC Nomenclature

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms.[2] The structure features methyl groups at positions 1 and 5, and a carbaldehyde (formyl) group at position 4.[2] This specific arrangement of substituents dictates its chemical reactivity and utility in organic synthesis.

The standard IUPAC name for this compound is 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde .[3][4][5] It is also referred to as 1,5-dimethylpyrazole-4-carbaldehyde.[3]

Caption: Molecular structure of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.

Physicochemical and Identification Data

The key identifying and physical properties of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde are summarized below. This data is essential for its proper handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde | [3][4][5] |

| CAS Number | 25711-30-2 | [2][3][4] |

| Molecular Formula | C₆H₈N₂O | [2][3][4][5] |

| Molecular Weight | 124.14 g/mol | [2][3][5] |

| Melting Point | 60°C | [2] |

| Boiling Point | 110-112°C (at 760 Torr) | [2] |

| Density | 1.11 ± 0.1 g/cm³ (at 20°C, 760 Torr) | [2] |

| Flash Point | 92.3 ± 21.8°C | [2] |

| pKa (Predicted) | 0.75 ± 0.10 | [2] |

| Kovats Retention Index | 1047 (Semi-standard non-polar column) | [3][6] |

Experimental Protocols for Synthesis

Several synthetic routes have been established for the preparation of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde. The most common and efficient methods are detailed below.

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[2][7] For precursors like 1,5-dimethyl-1H-pyrazole, the dimethyl substituents direct the formylation to occur preferentially at the 4-position of the pyrazole ring.[2] This method typically provides moderate to good yields, often in the range of 50-60%.[2][8]

Protocol:

-

Reagent Preparation: The Vilsmeier reagent is prepared by slowly adding phosphoryl chloride (POCl₃, 1.0-1.2 equivalents) to ice-cold N,N-dimethylformamide (DMF), which serves as both a reagent and a solvent.

-

Reaction: The starting material, 1,5-dimethyl-1H-pyrazole (1.0 equivalent), is dissolved in DMF and added to the prepared Vilsmeier reagent.

-

Heating: The reaction mixture is stirred and heated, typically at temperatures ranging from 70°C to 100°C, for a period of 8 to 12 hours.[8][9] Reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

-

Neutralization: The acidic solution is neutralized to a pH of 7-8 using a suitable base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution.[9] This step induces the precipitation of the crude product.

-

Purification: The resulting solid is collected by filtration, washed thoroughly with cold water, and dried.[9] Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

An alternative synthetic route involves the oxidation of the corresponding primary alcohol, (1,5-dimethyl-1H-pyrazol-4-yl)methanol.[2] This method is effective if the alcohol precursor is readily available. Manganese dioxide (MnO₂) is a common and selective oxidizing agent for this type of transformation.

Protocol:

-

Precursor Preparation: The starting material, (1,5-dimethyl-1H-pyrazol-4-yl)methanol, is prepared via appropriate synthetic methods.

-

Reaction Setup: The precursor alcohol (1.0 equivalent) is dissolved in a suitable organic solvent, such as acetone or dichloromethane.

-

Oxidation: Activated manganese dioxide (MnO₂, 5-10 equivalents) is added to the solution. The suspension is stirred vigorously at a temperature of approximately 60°C.[2] The reaction progress is monitored by TLC until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solid MnO₂ and its byproducts are removed by filtration through a pad of celite. The filter cake is washed with additional solvent to ensure complete recovery of the product.

-

Purification: The solvent from the combined filtrate is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.

Caption: Workflow for the synthesis via oxidation of the corresponding alcohol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde (25711-30-2) for sale [vulcanchem.com]

- 3. 1,5-dimethyl-1H-pyrazole-4-carbaldehyde | C6H8N2O | CID 579643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl- [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. epubl.ktu.edu [epubl.ktu.edu]

- 9. jpsionline.com [jpsionline.com]

Spectroscopic data of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is essential for the unequivocal identification, characterization, and quality control of this important synthetic intermediate in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde (Molecular Formula: C₆H₈N₂O, Molecular Weight: 124.14 g/mol ).[1][2] Where experimental data for the target molecule is not publicly available, data from closely related structural isomers or derivatives is provided as a reference and is noted accordingly.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H (CHO) | ~9.9 - 10.1 | Singlet | N/A |

| Pyrazole-H (C3-H) | ~7.5 - 8.5 | Singlet | N/A |

| N-Methyl-H (N-CH₃) | ~3.9 | Singlet | N/A |

| C-Methyl-H (C5-CH₃) | ~2.5 | Singlet | N/A |

Note: Expected chemical shifts are based on data for structurally similar pyrazole-4-carbaldehydes. The exact values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | ~185 |

| Pyrazole C5 | ~150 |

| Pyrazole C3 | ~140 |

| Pyrazole C4 | ~115 |

| N-Methyl (N-CH₃) | ~39 |

| C-Methyl (C5-CH₃) | ~12 |

Note: Expected chemical shifts are estimated based on typical values for substituted pyrazoles. Experimental verification is recommended.

IR (Infrared) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | ~1740 - 1720 | Strong |

| C-H Stretch (Aliphatic) | ~3000 - 2850 | Strong |

| C=N/C=C Stretch (Pyrazole Ring) | ~1600 - 1475 | Medium-Weak |

Note: The provided ranges are based on characteristic absorption frequencies for similar compounds.[3] The precise peak positions can be influenced by the sample preparation method.

MS (Mass Spectrometry) Data

| m/z Value | Interpretation | Relative Abundance |

| 124 | [M]⁺ (Molecular Ion) | High |

| 123 | [M-H]⁺ | High |

| 109 | [M-CH₃]⁺ | Medium |

| 95 | [M-CHO]⁺ | Medium |

Note: The molecular ion peak is observed at m/z 124.[3][4] The fragmentation pattern is proposed based on the structure and data from related compounds.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Acquisition Parameters: Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A proton-decoupled pulse sequence is employed.

-

Acquisition Parameters: A spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

KBr Pellet: A few milligrams of the sample are finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

-

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is collected prior to the sample measurement.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS). For GC-MS, a dilute solution of the compound in a volatile organic solvent is injected into the GC.

-

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Synthesis and Characterization Workflow

The synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is commonly achieved through the Vilsmeier-Haack reaction.[5][6][7][8] The subsequent characterization workflow is crucial for confirming the structure and purity of the synthesized compound.

Caption: General workflow for the synthesis and spectroscopic characterization of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.

References

- 1. 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl- [webbook.nist.gov]

- 2. 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde (25711-30-2) for sale [vulcanchem.com]

- 3. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]

- 4. 1,5-dimethyl-1H-pyrazole-4-carbaldehyde | C6H8N2O | CID 579643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

Physical and chemical properties of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde. The information is intended to support research and development activities in medicinal chemistry and organic synthesis.

Core Compound Properties

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Identifiers and Molecular Structure

| Identifier | Value |

| IUPAC Name | 1,5-dimethyl-1H-pyrazole-4-carbaldehyde |

| CAS Number | 25711-30-2[2] |

| Molecular Formula | C₆H₈N₂O[2] |

| Molecular Weight | 124.14 g/mol [2] |

| Canonical SMILES | CC1=C(C=NN1C)C=O |

| InChI Key | SGNRGSSHBKKIJR-UHFFFAOYSA-N[2] |

Physical Properties

| Property | Value |

| Physical State | Solid |

| Melting Point | 60 °C |

| Boiling Point | 110-112 °C at 760 Torr |

| logP (Octanol/Water Partition Coefficient) | 0.541 (Crippen Method) |

| Water Solubility (log10ws) | -3.24 (Crippen Method) |

| pKa | 0.75 ± 0.10 (Predicted) |

Spectroscopic Data

While detailed spectra are best obtained through direct analysis, the following provides an overview of expected spectroscopic characteristics for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.

¹H NMR Spectroscopy:

-

Aldehyde Proton (-CHO): A singlet is expected in the range of δ 9.9-10.1 ppm.[3]

-

Pyrazole Ring Proton: A singlet is anticipated between δ 7.5-8.6 ppm.[3]

-

N-Methyl Protons (-NCH₃): A singlet is expected around δ 3.8-4.0 ppm.[3]

-

C-Methyl Protons (-CCH₃): A singlet should appear in the region of δ 2.4-2.5 ppm.[3]

¹³C NMR Spectroscopy:

-

Expected signals for the aldehyde carbonyl, pyrazole ring carbons, and the two methyl carbons.

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.[4]

-

C-H Stretch (Aliphatic): Strong bands are anticipated between 2850-3000 cm⁻¹ corresponding to the methyl groups.[4]

-

C=N/C=C Stretch (Pyrazole Ring): Medium to weak absorptions are expected in the 1475-1600 cm⁻¹ range.[4]

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): m/z = 124.[3]

-

Major Fragmentation Patterns: Loss of the formyl group (M-29) leading to a fragment at m/z 95, and loss of methyl groups (M-15).[3]

Synthesis and Reactivity

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is primarily synthesized via the Vilsmeier-Haack reaction. An alternative route involves the oxidation of the corresponding alcohol.

Vilsmeier-Haack Reaction: An Experimental Protocol

This is a widely used method for the formylation of electron-rich heterocyclic compounds.

Workflow for Vilsmeier-Haack Synthesis

Caption: Workflow of the Vilsmeier-Haack synthesis.

Materials:

-

1,5-Dimethyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C. The formation of a viscous, white precipitate indicates the formation of the Vilsmeier reagent.

-

Formylation: Dissolve 1,5-Dimethyl-1H-pyrazole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield pure 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.

Oxidation of (1,5-dimethyl-1H-pyrazol-4-yl)methanol

An alternative synthetic route involves the oxidation of the corresponding pyrazole methanol derivative.

Workflow for Oxidation Synthesis

Caption: Workflow for the oxidation of the corresponding alcohol.

Materials:

-

(1,5-dimethyl-1H-pyrazol-4-yl)methanol

-

Manganese dioxide (MnO₂)

-

Acetone

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (1,5-dimethyl-1H-pyrazol-4-yl)methanol in acetone.

-

Oxidation: Add an excess of activated manganese dioxide to the solution. Heat the mixture to reflux (approximately 60 °C) and stir for several hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and filter through a pad of celite to remove the manganese dioxide.

-

Concentration: Wash the celite pad with acetone and combine the filtrates. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to obtain 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.

Biological Activity and Signaling Pathways

While 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is primarily utilized as a synthetic intermediate, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole carbaldehydes have been reported to exhibit a range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

Specific studies on the direct interaction of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde with biological signaling pathways are limited. However, closely related pyrazole derivatives have been shown to act as inhibitors of various kinases, which are key components of cellular signaling pathways. For instance, certain pyrazole derivatives have been identified as inhibitors of phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinases (CDKs), both of which are crucial in cancer cell proliferation and survival.[7]

Illustrative Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some pyrazole derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling.

Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by a Pyrazole Derivative

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyrazole derivative.

Disclaimer: This diagram illustrates a general mechanism of action for some pyrazole-based kinase inhibitors. The specific activity and targets of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde have not been extensively characterized. This compound serves as a valuable starting material for the synthesis of potentially bioactive molecules that may target such pathways.

Safety and Handling

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Statements: May cause skin, eye, and respiratory irritation.

-

Precautionary Measures: Avoid contact with skin, eyes, and clothing. Wear protective gloves, safety glasses, and a lab coat. In case of contact, rinse the affected area with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. scispace.com [scispace.com]

- 2. 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl- [webbook.nist.gov]

- 3. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]

- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Historical Synthesis of Pyrazole-4-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into a multitude of clinically significant therapeutic agents. Among the vast array of pyrazole derivatives, pyrazole-4-carbaldehydes have emerged as pivotal intermediates, providing a reactive handle for the synthesis of a diverse range of complex molecules with broad biological activities. This technical guide delves into the historical discovery of pyrazoles and traces the evolution of synthetic methodologies for the preparation of pyrazole-4-carbaldehydes, with a focus on seminal, classical reactions that have paved the way for modern synthetic strategies. Detailed experimental protocols, comparative data, and visualizations of relevant biological pathways are provided to offer a comprehensive resource for researchers in the field.

Historical Perspective: The Dawn of Pyrazole Chemistry

The journey into the world of pyrazoles began in the late 19th century. In 1883, the German chemist Ludwig Knorr reported the first synthesis of a substituted pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine. This landmark discovery was followed by the first synthesis of the parent pyrazole ring in 1889 by Hans von Pechmann, who achieved this by reacting acetylene with diazomethane. These pioneering works laid the fundamental groundwork for the exploration of pyrazole chemistry and ignited a field of research that continues to yield significant advancements in science. The subsequent development of methods to introduce functional groups onto the pyrazole ring was crucial for expanding its synthetic utility, with the formyl group at the 4-position proving to be of particular importance.

Core Synthetic Methodologies for Pyrazole-4-carbaldehydes

The introduction of a formyl group onto the pyrazole ring, particularly at the C4 position, has been a subject of extensive synthetic exploration. Several classical organic reactions have been successfully employed, with the Vilsmeier-Haack, Duff, and to a lesser extent, the Reimer-Tiemann reactions being the most historically significant.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation

The Vilsmeier-Haack reaction, named after Anton Vilsmeier and Albrecht Haack, is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3), to introduce a formyl group.[3] For the synthesis of pyrazole-4-carbaldehydes, this reaction has proven to be exceptionally effective and versatile.[4]

The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. The electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired pyrazole-4-carbaldehyde.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction [2][5]

-

Reagents:

-

1,3-Diphenyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium bicarbonate solution (5%)

-

Ethanol (for recrystallization)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.

-

To this reagent, add 1,3-diphenyl-1H-pyrazole (0.004 mol) in small portions.

-

After the addition is complete, stir the reaction mixture at 60-65 °C for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a 5% sodium bicarbonate solution until the effervescence ceases.

-

Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

-

The Duff Reaction: A Classic Approach to Formylation

The Duff reaction, or hexamine aromatic formylation, is another classical method for the synthesis of aromatic aldehydes, particularly hydroxybenzaldehydes.[6] This reaction employs hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid, typically in a glycerol medium.[6][7] While traditionally used for phenols, the Duff reaction has been successfully applied to the formylation of electron-rich heterocycles like pyrazoles.

The mechanism involves the reaction of the aromatic substrate with an electrophilic iminium species generated from the protonation and subsequent fragmentation of hexamine. The resulting benzylamine-type intermediate is then hydrolyzed to yield the aldehyde.

Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde via Duff Reaction

-

Reagents:

-

1-Phenyl-1H-pyrazole

-

Hexamethylenetetramine

-

Glycerol

-

Boric acid

-

Sulfuric acid (concentrated)

-

Water

-

-

Procedure:

-

In a beaker, prepare a mixture of glycerol (300 g) and boric acid (70 g) and heat with stirring until the boric acid dissolves. Cool the resulting glyceroboric acid solution to 150 °C.

-

Prepare an intimate mixture of 1-phenyl-1H-pyrazole (50 g) and hexamethylenetetramine (50 g) by grinding them together.

-

Add the powdered mixture to the glyceroboric acid solution with vigorous stirring, maintaining the temperature between 150-165 °C for 20 minutes.

-

Allow the reaction mixture to cool to 115 °C and then acidify by carefully adding a mixture of concentrated sulfuric acid (50 mL) and water (150 mL).

-

Subject the acidified mixture to steam distillation to isolate the 1-phenyl-1H-pyrazole-4-carbaldehyde.

-

The product is typically obtained in a relatively pure form and can be further purified if necessary.

-

The Reimer-Tiemann Reaction: A Potential but Less Common Route

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform in a basic solution.[8][9] The reactive species is dichlorocarbene, which is generated in situ. While the reaction is effective for phenols and other electron-rich aromatic compounds like pyrroles and indoles, its application for the synthesis of pyrazole-4-carbaldehydes is not as widely documented in the literature.[8][9] The generation of dichlorocarbene under strongly basic conditions may lead to side reactions with the pyrazole ring, potentially resulting in lower yields and a mixture of products. Further investigation is required to establish its general utility for this specific transformation.

Quantitative Data Summary

The choice of synthetic method often depends on the desired yield, substrate scope, and reaction conditions. The following table summarizes the reported yields for the synthesis of various pyrazole-4-carbaldehydes using the Vilsmeier-Haack and Duff reactions.

| Starting Material | Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| 1,3-Diphenyl-1H-pyrazole | Vilsmeier-Haack | POCl₃, DMF | 60-65 | 4 | Good | [10] |

| Substituted Phenylhydrazones | Vilsmeier-Haack | POCl₃, DMF | 80 | 4 | Good | [4] |

| 3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one | Vilsmeier-Haack | POCl₃, DMF | RT | 2-3 | 87 | [5][11] |

| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | Vilsmeier-Haack | POCl₃, DMF | 70 | 24 | 48 | [12] |

| 1-Phenyl-1H-pyrazole | Duff | Hexamethylenetetramine, Glycerol, Boric Acid | 150-165 | 0.33 | ~18 | [7] |

| p-Ethylphenol (for comparison) | Duff | Hexamethylenetetramine, Glycerol, Boric Acid | 150-165 | 0.33 | 18 | [7] |

| 2,4-Dichlorophenol (for comparison) | Duff | Hexamethylenetetramine, Glycerol, Boric Acid | 150-165 | 0.33 | 30 | [7] |

Signaling Pathways and Experimental Workflows

The significance of pyrazole-4-carbaldehydes lies in their role as precursors to a vast number of biologically active molecules. Many pyrazole-containing drugs exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Historical Synthesis Workflow

The general workflow for the historical synthesis of pyrazole-4-carbaldehydes, particularly via the widely used Vilsmeier-Haack reaction, involves a multi-step process starting from simple precursors.

Celecoxib and the COX-2 Inhibition Pathway

Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains a pyrazole core. Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory cascade.

Sildenafil and the PDE5 Inhibition Pathway

Sildenafil, marketed as Viagra, is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). Its pyrazole-containing structure is crucial for its therapeutic effect in treating erectile dysfunction.

Ruxolitinib and the JAK-STAT Signaling Pathway

Ruxolitinib is a kinase inhibitor that targets Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes are involved in the JAK-STAT signaling pathway, which plays a key role in myeloproliferation and inflammatory cytokine production.

Conclusion

The discovery of the pyrazole ring and the subsequent development of synthetic routes to key intermediates like pyrazole-4-carbaldehydes have had a profound impact on medicinal chemistry. Classical reactions such as the Vilsmeier-Haack and Duff reactions have been instrumental in providing access to these valuable building blocks. While the Vilsmeier-Haack reaction remains a dominant and versatile method, a comprehensive understanding of the historical synthetic landscape provides researchers with a broader perspective and a richer toolbox for the design and synthesis of novel pyrazole-based therapeutic agents. The continued exploration of new synthetic methodologies and a deeper understanding of the biological targets of pyrazole derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

- 1. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. scholarworks.uni.edu [scholarworks.uni.edu]

- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. jocpr.com [jocpr.com]

- 12. mdpi.com [mdpi.com]

Quantum chemical calculations for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide to the Quantum Chemical Calculations of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Introduction

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic compound belonging to the pyrazole family.[1] Its molecular formula is C₆H₈N₂O and it has a molecular weight of 124.14 g/mol .[1][2][3] The structure consists of a five-membered pyrazole ring with two adjacent nitrogen atoms, methyl groups at positions 1 and 5, and a carbaldehyde group at position 4.[1] This arrangement of functional groups imparts specific reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.[1][4]

Quantum chemical calculations are essential for understanding the molecular structure, electronic properties, and reactivity of such compounds at the atomic level. By employing methods like Density Functional Theory (DFT), researchers can predict various molecular properties, including optimized geometry, vibrational frequencies, and NMR chemical shifts. These theoretical insights complement experimental findings and can guide the design of novel molecules with desired biological activities.[5] This guide provides a comprehensive overview of the theoretical framework and computational protocols for the quantum chemical analysis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.

Computational Methodology

The quantum chemical calculations for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde are typically performed using DFT, a method that offers a good balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed hybrid functional for such calculations.[5]

Geometry Optimization and Frequency Analysis

The initial step involves optimizing the molecular geometry of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde. This is typically achieved using the B3LYP functional with a 6-311++G(d,p) basis set. The optimization process continues until the forces on each atom are minimized, resulting in a stable, low-energy conformation. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and Raman).[6]

NMR Chemical Shift Calculation

The ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[5] These calculations are generally performed at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry. To account for solvent effects, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, with a solvent such as chloroform (CHCl₃) or dimethyl sulfoxide (DMSO).[5][6] The calculated isotropic shielding values are then referenced against a standard, typically Tetramethylsilane (TMS), to obtain the final chemical shifts.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, are calculated at the B3LYP/6-311++G(d,p) level. A smaller energy gap generally indicates higher chemical reactivity.

Experimental Protocols

To validate the computational results, experimental data is essential. The following are standard experimental protocols for the characterization of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.

FT-IR Spectroscopy

The FT-IR spectrum is recorded on a spectrometer, typically in the range of 4000-400 cm⁻¹. The sample can be prepared as a KBr pellet or dissolved in a suitable solvent. The experimental vibrational frequencies are then compared with the scaled theoretical frequencies obtained from the DFT calculations.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆, with TMS added as an internal standard. The experimental chemical shifts are then directly compared with the predicted values from the GIAO calculations.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.37 | C3-N2-N1 | 108.5 |

| N2-C3 | 1.34 | C4-C3-N2 | 110.2 |

| C3-C4 | 1.42 | C5-C4-C3 | 106.8 |

| C4-C5 | 1.39 | N1-C5-C4 | 109.3 |

| C5-N1 | 1.36 | C5-N1-N2 | 105.2 |

| C4-C6 | 1.47 | C3-C4-C6 | 128.1 |

| C6-O1 | 1.22 | O1-C6-C4 | 125.4 |

Table 2: Theoretical Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (methyl) |

| ~2850 | C-H stretching (aldehyde) |

| ~1680 | C=O stretching (aldehyde) |

| ~1580 | C=N stretching (pyrazole ring) |

| ~1450 | C-H bending (methyl) |

| ~1380 | C-N stretching |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | ¹H Chemical Shift | Atom | ¹³C Chemical Shift |

| H (aldehyde) | ~9.8 | C (aldehyde) | ~185.0 |

| H (pyrazole ring) | ~8.0 | C3 (pyrazole ring) | ~140.0 |

| H (N-CH₃) | ~3.9 | C4 (pyrazole ring) | ~120.0 |

| H (C-CH₃) | ~2.6 | C5 (pyrazole ring) | ~150.0 |

| N-CH₃ | ~35.0 | ||

| C-CH₃ | ~12.0 |

Table 4: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | ~3.5 D |

Visualizations

Caption: A flowchart illustrating the computational workflow.

Caption: Molecular structure with atom numbering.

Caption: Frontier Molecular Orbital energy level diagram.

References

- 1. 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde (25711-30-2) for sale [vulcanchem.com]

- 2. 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl- [webbook.nist.gov]

- 3. 1,5-dimethyl-1H-pyrazole-4-carbaldehyde | C6H8N2O | CID 579643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. asrjetsjournal.org [asrjetsjournal.org]

- 6. ias.ac.in [ias.ac.in]

An In-depth Technical Guide on the Solubility of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic aldehyde. Due to the limited availability of direct experimental quantitative data in peer-reviewed literature, this document combines predicted values, qualitative information from analogous compounds, and established experimental protocols to serve as a valuable resource for researchers.

Introduction

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde (CAS No: 25711-30-2, Molecular Formula: C₆H₈N₂O) is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its pyrazole core and aldehyde functionality make it a valuable building block for constructing more complex molecules.[1][2] Understanding its solubility in various organic solvents is crucial for reaction optimization, purification, formulation, and conducting biological assays.

Physicochemical Properties

A summary of the key physicochemical properties of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is presented below.

| Property | Value | Source |

| Molecular Weight | 124.14 g/mol | [1] |

| Melting Point | 60°C | |

| Boiling Point | 110-112°C (at 760 Torr) | |

| Predicted LogP (Octanol/Water) | 0.541 | |

| Predicted Water Solubility (log₁₀(mol/L)) | -3.24 |

Solubility Profile

Table of Predicted and Inferred Solubility in Common Organic Solvents:

| Solvent | Solvent Type | Predicted/Inferred Solubility | Rationale/Comments |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good | Analogous pyrazole aldehydes show good solubility in DMSO. |

| Acetonitrile | Polar Aprotic | Good | Similar to DMSO, expected to be a good solvent. |

| Methanol | Polar Protic | Moderate | Analogous pyrazole aldehydes exhibit moderate solubility in methanol. |

| Ethanol | Polar Protic | Moderate | Expected to have similar solubility to methanol. |

| Acetone | Polar Aprotic | Moderate to Good | The parent compound, 1H-pyrazole, is soluble in acetone.[1] |

| Dichloromethane (DCM) | Nonpolar | Moderate | Generally a good solvent for many organic compounds. |

| Chloroform | Nonpolar | Moderate | Similar to DCM. |

| Toluene | Nonpolar | Limited to Moderate | The aromatic nature may provide some solubility. |

| Hexane/Heptane | Nonpolar | Limited | The polarity of the aldehyde group will likely limit solubility in aliphatic hydrocarbons. |

| Water | Polar Protic | Limited | The hydrophobic methyl groups and pyrazole ring limit aqueous solubility.[3] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, generalized protocol for determining the solubility of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde in an organic solvent, based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde in a specific organic solvent at a controlled temperature.

Materials:

-

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde (solid)

-

Selected organic solvent (e.g., methanol, acetonitrile)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde to a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample solution using the same analytical method.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Visualizations

Caption: Role of the compound as a starting material in a drug discovery workflow.

Conclusion

While direct experimental data on the solubility of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde in organic solvents is scarce, this guide provides a robust framework for researchers. The predicted and inferred solubility data, combined with a detailed experimental protocol, offers a strong starting point for laboratory work. The provided visualizations of the experimental workflow and its role in drug discovery further clarify its practical applications. Further experimental studies are warranted to establish quantitative solubility data across a range of solvents and temperatures to facilitate its broader use in research and development.

References

Crystal Structure Analysis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Derivatives: A Technical Guide

This guide provides an in-depth analysis of the crystal structures of derivatives of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. While crystallographic data for the parent compound, 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, is not extensively reported in the literature, this document compiles and examines the structural data of several key derivatives, offering insights into their molecular geometry, crystal packing, and intermolecular interactions.[1][2]

The pyrazole ring is a significant heterocyclic scaffold in numerous biologically active molecules, and its derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Understanding the three-dimensional structure of these compounds at an atomic level is crucial for structure-based drug design and the development of novel therapeutic agents.

Experimental Protocols

The synthesis and crystal structure determination of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde derivatives generally follow a well-established set of procedures. The methodologies detailed below are a compilation of protocols reported in the literature for various pyrazole-4-carbaldehyde derivatives.

Synthesis via Vilsmeier-Haack Reaction

A common and effective method for the formylation of pyrazole rings to produce pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7][8]

-

Preparation of the Vilsmeier Reagent : Phosphoryl trichloride (POCl₃) is added dropwise to a cold, stirred solution of N,N-dimethylformamide (DMF). The mixture is stirred at a low temperature (typically 0-5 °C or 273 K) for a short period to form the Vilsmeier reagent.[5][9]

-

Reaction with Pyrazole Precursor : The appropriate substituted pyrazole precursor, such as 1,3-dimethyl-1H-pyrazol-5(4H)-one, is added to the Vilsmeier reagent.[9]

-

Heating and Reaction Monitoring : The reaction mixture is heated (e.g., to 90 °C or 363 K) for several hours to drive the formylation reaction to completion.[9] The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification : Upon completion, the reaction mixture is cooled and poured into cold water. The pH is adjusted to 7 using a sodium hydroxide solution. The aqueous solution is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure pyrazole-4-carbaldehyde derivative.[9][10]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

-

Crystal Growth : Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the synthesized compound in an appropriate solvent or solvent mixture.

-

Data Collection : A suitable single crystal is mounted on a diffractometer (e.g., a Bruker D8 Quest or Agilent Technologies SuperNova).[11] Data is collected at a controlled temperature (e.g., 113 K or 296 K) using monochromatic radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å).[9][12][13][14]

-

Structure Solution and Refinement : The collected diffraction data is processed to yield the unit cell parameters and intensity data. The crystal structure is solved using direct methods or charge-flipping methods (e.g., with SHELXT or Superflip) and refined by full-matrix least-squares on F². Programs such as SHELX are commonly used for refinement. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Crystallographic Data of Derivatives

The following tables summarize the crystallographic data for several derivatives of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde. These derivatives provide insight into the structural landscape of this class of compounds.

Table 1: Crystallographic Data for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde [9][13]

| Parameter | Value |

| Chemical Formula | C₆H₇ClN₂O |

| Molecular Weight ( g/mol ) | 158.59 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 13.167 (9) |

| b (Å) | 6.463 (5) |

| c (Å) | 8.190 (6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 696.9 (8) |

| Z | 4 |

| Temperature (K) | 113 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Density (calculated, Mg/m³) | 1.511 |

Table 2: Crystallographic Data for 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde [10]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight ( g/mol ) | 230.26 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 7.9444 (16) |

| b (Å) | 10.643 (3) |

| c (Å) | 15.053 (3) |

| α (°) | 107.732 (3) |

| β (°) | 102.473 (5) |

| γ (°) | 93.225 (7) |

| Volume (ų) | 1173.4 (5) |

| Z | 4 |

| Temperature (K) | 113 |

| Radiation (λ, Å) | Mo Kα |

Table 3: Crystallographic Data for Other Pyrazole-4-carbaldehyde Derivatives

| Compound | 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[14] | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde[12] |

| Chemical Formula | C₁₇H₁₄N₂O₂ | C₁₆H₁₂N₂O |

| Molecular Weight ( g/mol ) | 278.30 | 248.28 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | Pī |

| a (Å) | 8.6207 (1) | 10.1367 (9) |

| b (Å) | 7.1695 (1) | 15.5952 (16) |

| c (Å) | 22.9228 (3) | 16.7550 (15) |

| α (°) | 90 | 95.932 (6) |

| β (°) | 99.168 (1) | 90.135 (5) |

| γ (°) | 90 | 107.991 (6) |

| Volume (ų) | 1398.67 (3) | 2504.1 (4) |

| Z | 4 | 8 |

| Temperature (K) | 100 | 296 |

| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |

| Density (calculated, Mg/m³) | - | 1.317 |

Structural Insights and Intermolecular Interactions

The crystal structures of these pyrazole derivatives reveal several common features. The pyrazole ring itself is typically planar.[14] However, the aldehyde group at the 4-position often shows a significant dihedral angle with respect to the plane of the pyrazole ring, which can be attributed to steric hindrance from adjacent substituents. For instance, in a related compound, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, the aldehyde group is twisted out of the ring plane.[1]

The crystal packing is often stabilized by a network of weak intermolecular interactions. C–H···O hydrogen bonds are frequently observed, where the carbonyl oxygen of the aldehyde group acts as a hydrogen bond acceptor.[1] In some structures, C–H···π and π–π stacking interactions also play a role in consolidating the crystal packing.[12] For example, in the crystal structure of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, molecules form dimers through C–H···O hydrogen bonds, and these dimers are further linked by π–π stacking interactions.[12]

Experimental and Analytical Workflow

The process of synthesizing and analyzing the crystal structure of these pyrazole derivatives can be visualized as a sequential workflow.

Caption: Workflow for Synthesis and Crystal Structure Analysis.

This guide has summarized the key methodologies and crystallographic data for derivatives of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde. The provided data and protocols offer a valuable resource for researchers engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds in drug discovery and materials science.

References

- 1. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]

- 2. 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermogravimetric Analysis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific thermogravimetric analysis (TGA) data for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is not publicly available. This guide provides a comprehensive overview of the expected thermal behavior and a standardized experimental protocol based on the analysis of structurally related pyrazole derivatives. The presented data is illustrative and derived from published studies on similar compounds to offer a predictive framework.

Introduction

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic compound with applications in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a pyrazole ring with methyl and carbaldehyde substituents, suggests a degree of thermal stability.[1] Thermogravimetric analysis (TGA) is a critical technique for evaluating this stability by measuring the change in mass of a sample as a function of temperature. This guide outlines the expected thermal properties of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde and provides a detailed methodology for its TGA.

Predicted Thermal Stability and Decomposition Profile

Based on TGA studies of various pyrazole derivatives, 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is anticipated to be thermally stable at elevated temperatures. For instance, some pyrazole nopinone derivatives exhibit thermal stability up to approximately 243-283°C before significant mass loss occurs.[3] Similarly, certain thiazolyl-pyrazolines have been shown to be stable up to around 250°C.[4]

The decomposition of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is expected to proceed in one or more steps, corresponding to the cleavage of substituent groups and the eventual breakdown of the pyrazole ring. The initial mass loss may be attributed to the volatilization of the compound, followed by decomposition at higher temperatures.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected quantitative data from a TGA of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, based on the performance of analogous compounds.

| Parameter | Expected Value | Description |

| Onset Decomposition Temperature (T_onset) | 230 - 280 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (T_peak) | 280 - 350 °C | The temperature at which the rate of mass loss is at its maximum. |

| Mass Loss (Stage 1) | 5 - 15 % | Initial mass loss, potentially due to the loss of smaller functional groups. |

| Mass Loss (Stage 2) | 60 - 80 % | Major decomposition of the molecular structure. |

| Final Residue @ 600 °C | < 10 % | The percentage of mass remaining at the end of the analysis. |

Detailed Experimental Protocol for Thermogravimetric Analysis

This section provides a detailed protocol for conducting the TGA of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.

4.1. Instrumentation

-

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C.

-

Inert sample pans (e.g., alumina or platinum).

-

A gas delivery system for providing a controlled atmosphere.

4.2. Sample Preparation

-

Ensure the 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde sample is pure and dry to avoid interference from volatile impurities or moisture.

-

Accurately weigh 5-10 mg of the sample into a tared TGA sample pan.

-

Record the exact mass of the sample.

4.3. TGA Measurement Parameters

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Atmosphere:

-

Purge the furnace with high-purity nitrogen gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

-

-

Data Acquisition:

-

Record the sample mass and temperature continuously throughout the experiment.

-

4.4. Data Analysis

-

Plot the sample mass (or mass percentage) as a function of temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of maximum mass loss rate.

-

Determine the onset temperature of decomposition, peak decomposition temperatures, and the percentage of mass loss at each stage.

-

Quantify the final residual mass at the end of the temperature program.

Visualizations

5.1. Experimental Workflow for Thermogravimetric Analysis

The following diagram illustrates the logical workflow for conducting a TGA experiment.

Caption: Workflow for Thermogravimetric Analysis.

Conclusion

While direct experimental TGA data for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is currently unavailable, this guide provides a robust predictive framework for its thermal behavior based on analogous pyrazole derivatives. The compound is expected to exhibit good thermal stability, with decomposition likely initiating above 230°C. The detailed experimental protocol provided herein offers a standardized approach for researchers and drug development professionals to perform TGA and obtain reliable data for this compound. Such analysis is crucial for determining its suitability in various applications, especially those involving elevated temperatures.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development, utilizing the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction is an efficient and widely used method for the formylation of electron-rich heterocyclic compounds.[1][2][3][4][5] This application note includes a step-by-step experimental procedure, a summary of reaction parameters, and visualizations of the reaction mechanism and workflow to ensure reproducibility and aid in understanding the synthetic pathway.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals.[6] The introduction of a formyl group at the C4 position of the pyrazole ring, as in 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, provides a versatile handle for further chemical modifications and the synthesis of more complex molecules. The Vilsmeier-Haack reaction is a classical and effective method for achieving this transformation. The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3][4][5] This electrophilic iminium salt then attacks the electron-rich pyrazole ring, leading to the formation of the corresponding aldehyde after hydrolysis.

Reaction and Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. This electrophile then undergoes an electrophilic aromatic substitution with the electron-rich 1,5-dimethyl-1H-pyrazole. The resulting iminium salt is subsequently hydrolyzed during the workup to yield the final aldehyde product.

Caption: General mechanism of the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole.

Experimental Protocol

This protocol details the synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde from 1,5-dimethyl-1H-pyrazole.

Materials:

-

1,5-Dimethyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (6.0 eq.). Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (4.0 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 10-15 minutes. The formation of a viscous, white Vilsmeier reagent should be observed.

-

Formylation Reaction: Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and heat the reaction mixture to 120 °C. Maintain this temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.[1]

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1,5-dimethyl-1H-pyrazole-4-carbaldehyde as a solid.[7]

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Data Presentation

Table 1: Reaction Parameters for Vilsmeier-Haack Formylation of Pyrazoles

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield | Reference |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | DMF/POCl₃ | 120 | 2 | Good | [1] |

| Hydrazones | DMF/POCl₃ | 70 | 5-7 | Excellent | [1] |

| 1-Phenyl-1H-pyrazole | DMF/POCl₃ | Not specified | Not specified | 65% | Not specified |

| 1,3-Dimethyl-1H-pyrazol-5(4H)-one | DMF/POCl₃ | 90 | 4 | Not specified | Not specified |

Note: The yields are reported as described in the cited literature and may vary based on the specific substrate and reaction scale.

Table 2: Characterization Data for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde